molecular formula C12H8N2O4 B1268980 2,2'-Bipyridine-4,4'-dicarboxylic acid CAS No. 6813-38-3

2,2'-Bipyridine-4,4'-dicarboxylic acid

Cat. No. B1268980
CAS RN: 6813-38-3
M. Wt: 244.2 g/mol
InChI Key: FXPLCAKVOYHAJA-UHFFFAOYSA-N
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Description

2,2’-Bipyridine-4,4’-dicarboxylic acid, also known as 2,2’-Bipyridyl-4,4’-dicarboxylic acid, is an organic compound used as a biochemical reagent . It can be used as a biological material or organic compound for life science related research . It is also used as an organic chemical synthesis intermediate .


Synthesis Analysis

The synthesis of 2,2’-Bipyridine-4,4’-dicarboxylic acid involves a hydrothermal method . It has been used in the synthesis of transition metal complexes . It is also a bridging multidentate ligand possessing both bipyridine and carboxylate groups, making it a good candidate for the preparation of new coordination polymers due to their diverse coordination capabilities to metal ions .


Molecular Structure Analysis

The molecular structure of 2,2’-Bipyridine-4,4’-dicarboxylic acid is represented by the empirical formula C12H8N2O4 . It has a molecular weight of 244.20 . The SMILES string representation is OC(=O)c1ccnc(c1)-c2cc(ccn2)C(O)=O .


Chemical Reactions Analysis

2,2’-Bipyridine-4,4’-dicarboxylic acid has been used in the synthesis of transition metal complexes . These complexes can be explored as stable electrocatalysts in the hydrogen evolution reaction .


Physical And Chemical Properties Analysis

2,2’-Bipyridine-4,4’-dicarboxylic acid is insoluble in water but soluble in common organic solvents . It is a solid at room temperature .

Scientific Research Applications

Solar Light Harvesting

2,2'-Bipyridine-4,4'-dicarboxylic acid has been utilized in the field of solar energy. Studies have shown its application in the conversion of light to electricity, particularly in the development of trinuclear Ruthenium complexes for use in textured TiO2 films. These complexes exhibit spectral and electrochemical properties that are conducive to high quantum yields in charge injection, making them excellent candidates for solar light harvesting. This is due to their ability to provide strong electronic coupling, facilitating charge injection with quantum yields close to 100% (Nazeeruddin et al., 1990).

Dye-Sensitized Solar Cells

Another significant application is in the creation of heteroleptic sensitizers for thin film dye-sensitized solar cells (DSCs). Studies involving novel heteroleptic ruthenium complexes have shown enhanced solar light harvesting capacities and high conversion efficiency under standard sunlight conditions. These complexes, utilizing 2,2'-bipyridine-4,4'-dicarboxylic acid, have demonstrated remarkable efficiency in photovoltaic performance (Kuang et al., 2006).

Dye Sensitization in Copper-Based Solar Cells

The compound has been explored for its role in copper-based dye-sensitized solar cells (DSCs). Copper(I) complexes with 2,2'-bipyridine ligands, including those bearing carboxylic acid substituents, have shown potential in this area. The research includes the synthesis of such ligands and their applications in DSCs, pointing towards innovative approaches in solar cell technology (Constable et al., 2009).

Photoreduction of Water

In the context of photocatalysis, 2,2'-bipyridine-4,4'-dicarboxylic acid has been used in complexes for the photoreduction of water. These complexes have been compared to ruthenium complexes as sensitizers for this process, providing insights into the mechanisms of electron transfer and photoreduction efficiency (Launikonis et al., 1986).

Hydrogen Sulfide Capture

A study focusing on the integration of secondary metal sites into metal–organic frameworks (MOFs) for hydrogen sulfide removal utilized 2,2′-Bipyridine-5,5′-dicarboxylic acid. The research demonstrated how the chelating bipyridine moiety in the MOF structure could effectively capture toxic hydrogen sulfide, particularly when loaded with copper samples (Nickerl et al., 2014).

Polymer Synthesis

It has also been used in the synthesis of novel bipyridyl ligands for the preparation of polyketone. The study explored the effects of different ligands and reaction conditions in catalytic activity, demonstrating the versatility of 2,2'-bipyridine derivatives in polymer synthesis (Guo et al., 2012).

Safety And Hazards

This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard . It may cause skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure). The target organs include the respiratory system . It is recommended to avoid breathing dust/fume/gas/mist/vapours/spray and prolonged or repeated exposure .

Future Directions

The future directions of 2,2’-Bipyridine-4,4’-dicarboxylic acid involve its use in the synthesis of new coordination polymers due to their diverse coordination capabilities to metal ions . It can also be explored as a stable electrocatalyst in the hydrogen evolution reaction .

properties

IUPAC Name

2-(4-carboxypyridin-2-yl)pyridine-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8N2O4/c15-11(16)7-1-3-13-9(5-7)10-6-8(12(17)18)2-4-14-10/h1-6H,(H,15,16)(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FXPLCAKVOYHAJA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(C=C1C(=O)O)C2=NC=CC(=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,2'-Bipyridine-4,4'-dicarboxylic acid

CAS RN

6813-38-3
Record name 2 2'-bipyridine-4 4'-dicarboxylic acid
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1,990
Citations
O Kohle, M Grätzel, AF Meyer, TB Meyer - Advanced Materials, 1997 - Wiley Online Library
The photovoltaic stability of Ru II (LH 2 ) 2 (NCS) 2 (where LH 2 = 2,2′‐bipyridyl‐4,4′‐dicarboxylic acid), a potential sensitizer for solar cells based on anatase, is examined. Its …
Number of citations: 231 onlinelibrary.wiley.com
I Bedja, PV Kamat, X Hua, AG Lappin, S Hotchandani - Langmuir, 1997 - ACS Publications
Spectral sensitization of nanocrystalline ZnO films has been carried out with ruthenium complex, bis(2,2‘-bipyridine)(2,2‘-bipyridine-4,4‘-dicarboxylic acid) ruthenium(II) or (Ru(II)). An …
Number of citations: 189 pubs.acs.org
I Bedja, S Hotchandani, PV Kamat - The Journal of Physical …, 1994 - ACS Publications
In recent years considerable interest has been shown in developing thin semiconductor films from colloidal semiconductor suspensions as they exhibit interesting electrochemical and …
Number of citations: 381 pubs.acs.org
J Ferguson, AWH Mau, WHF Sasse - Chemical Physics Letters, 1979 - Elsevier
The absorption spectra of Ru(2,2′-bipyridine) 2 (2,2′-bipyridine-4,4′-dicarboxylic acid) 2+ (I) and its diethyl ester (II) are closely related and are both significantly different from the …
Number of citations: 63 www.sciencedirect.com
A Launikonis, PA Lay, AWH Mau… - Australian journal of …, 1986 - CSIRO Publishing
The oxidation of 4,4′-dimethyl-2,2′-bipyridine with potassium permanganate in water gives 2,2′-bipyridine-4,4′-dicarboxylic acid and 4′-methyl-2,2?-bipyridine-4-carboxylic acid. …
Number of citations: 63 www.publish.csiro.au
R Dabestani, AJ Bard, A Campion, MA Fox… - The Journal of …, 1988 - ACS Publications
The utility of polycrystalline anatase Ti02 and SrTi03 semiconductor electrodes sensitized by ruthenium (II) tris (2, 2'-bipyridine-4, 4'-dicarboxylic acid)(1) and by zinc tetrakis (4-…
Number of citations: 176 pubs.acs.org
W Lee, J Lee, SH Lee, J Chang, W Yi… - The Journal of Physical …, 2007 - ACS Publications
This paper reported the use of single-walled carbon nanotubes (SWCNTs) with terminal carboxylic acid groups as an electron-transfer bridge layer for improved photocurrent of viologen…
Number of citations: 52 pubs.acs.org
H Tan, S Du, Y Bi, W Liao - Inorganic Chemistry, 2014 - ACS Publications
Two nanoscale coordination cages based on M 4 -TC4A (M = Co II and Fe II ; H 4 TC4A = p-tert-butylthiacalix[4]arene) and 2,2′-bipyridine-4,4′-dicarboxylic acid (H 2 bpdc) have …
Number of citations: 34 pubs.acs.org
PS Calefi, AO Ribeiro, AM Pires, OA Serra - Journal of alloys and …, 2002 - Elsevier
This work reports on the synthesis of the ligand 2,2′-bipyridine-4,4′-dicarboxylic acid (bpc), the characterization and photophysical properties of Ln 2 (bpc) 3 ·nH 2 O (Ln=Eu,Tb,Gd). …
Number of citations: 36 www.sciencedirect.com
L You, W Zhu, S Wang, G Xiong, F Ding, B Ren… - Polyhedron, 2016 - Elsevier
Four novel heterobimetallic Pd/Ln coordination polymers, [LnPd(BPDC) 5/2 (H 2 O)·4H 2 O] n (Ln = Nd (1), Sm (2), Eu (3) and Dy (4); H 2 BPDC = 2,2′-bipyridine-4,4′-dicarboxylic …
Number of citations: 36 www.sciencedirect.com

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